Technical Deep Dive: Zelandopam (YM-435) Mechanism of Action on Renal Vasculature
Technical Deep Dive: Zelandopam (YM-435) Mechanism of Action on Renal Vasculature
This technical guide provides an in-depth analysis of Zelandopam (YM-435) , a selective dopamine D1-like receptor agonist. While development was discontinued in the early 2000s, Zelandopam remains a critical reference compound in renal pharmacology due to its structural distinction from Fenoldopam and its potent, specific renal vasodilatory properties.
[1]
Executive Summary & Pharmacological Identity[2]
Zelandopam (Code: YM-435, MYD-37) is a benzazepine derivative and selective dopamine D1-receptor agonist. Unlike the non-selective precursor dopamine (which activates
For researchers in renal hemodynamics, Zelandopam represents a "pure" pharmacological probe for isolating the D1-mediated vasodilatory pathway in the renal cortex, devoid of the confounding adrenergic vasoconstriction seen with non-selective agonists.
Chemical & Receptor Profile
| Feature | Specification |
| Chemical Class | Tetrahydroisoquinoline derivative |
| Primary Target | Dopamine D1-like receptors (D1, D5) |
| Selectivity | >1000-fold selectivity for D1 over D2, |
| Key Physiological Outcome | Renal vasodilation, Natriuresis, Diuresis |
| Development Status | Discontinued (Phase II); Reference Standard |
Molecular Mechanism of Action: The D1 Signaling Cascade
The renal vasculature is densely populated with D1-like receptors, particularly in the smooth muscle cells of the interlobular arteries and afferent arterioles . Zelandopam’s mechanism is strictly G-protein dependent.
The Gs-Coupled Pathway
Upon binding to the D1 receptor on the vascular smooth muscle cell (VSMC) membrane, Zelandopam induces a conformational change that catalyzes the exchange of GDP for GTP on the
-
Adenylyl Cyclase Activation: The activated
subunit stimulates adenylyl cyclase (AC). -
cAMP Surge: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).
-
Vasorelaxation Effectors: PKA phosphorylates key targets to induce relaxation:
-
Inhibition of MLCK: Phosphorylation decreases the sensitivity of Myosin Light Chain Kinase (MLCK) to Calcium-Calmodulin.
-
Activation of
Channels: Hyperpolarization of the cell membrane prevents voltage-gated entry.
-
Visualization: Intracellular Signaling Pathway
The following diagram illustrates the molecular cascade initiated by Zelandopam in the renal vascular smooth muscle.
Figure 1: Zelandopam-mediated Gs-protein signaling cascade in renal vascular smooth muscle cells leading to vasodilation.
Physiological Impact on Renal Hemodynamics[4]
Zelandopam's utility lies in its ability to uncouple renal blood flow (RBF) from systemic blood pressure effects at lower doses.
Vascular Site Specificity
Unlike Angiotensin II (which constricts efferent arterioles) or Adenosine (which constricts afferent arterioles), Zelandopam causes dilation primarily in:
-
Interlobular Arteries
-
Afferent Arterioles
-
Efferent Arterioles (to a lesser extent)[1]
Result: This balanced dilation significantly increases Renal Blood Flow (RBF) while maintaining or slightly increasing Glomerular Filtration Rate (GFR).[1] This is distinct from pure afferent vasodilators which might increase Glomerular Hydrostatic Pressure (
The Natriuretic Effect (Tubular Action)
Beyond the vasculature, Zelandopam affects the proximal tubule. D1 activation inhibits the Sodium-Hydrogen Exchanger 3 (NHE3) and the Na+/K+ ATPase .
-
Mechanism: Inhibition of apical Na+ reabsorption.
-
Outcome: Natriuresis (sodium excretion) and diuresis, occurring independent of hemodynamic changes.
Comparative Data: Zelandopam vs. Standard Agents
| Parameter | Zelandopam (YM-435) | Fenoldopam | Dopamine (Low Dose) |
| Receptor Selectivity | D1/D5 (High) | D1/D5 (High) | D1, D2, |
| Renal Blood Flow | ↑↑↑ | ↑↑↑ | ↑↑ |
| Systemic BP | ↓ (Dose dependent) | ↓↓ | ↔ or ↑ |
| Oral Bioavailability | Moderate (Designed for Oral) | Poor (IV only) | Poor (IV only) |
| Tachyphylaxis | Low | Low | Moderate |
Mechanistic Validation Protocols
For researchers investigating D1 agonists or validating Zelandopam-like derivatives, the following experimental workflows are the gold standard for establishing mechanism and efficacy.
Protocol A: In Vivo Renal Clearance & Hemodynamics (Anesthetized Rat Model)
Objective: To quantify the specific effect of Zelandopam on RBF and GFR, isolating it from systemic pressure changes.
-
Surgical Preparation:
-
Anesthetize male Sprague-Dawley rats (Inactin, 100 mg/kg IP).
-
Cannulate trachea (ventilation), jugular vein (infusions), and carotid artery (BP monitoring).
-
Critical Step: Perform a flank incision to expose the left renal artery. Place an ultrasonic flow probe (Transonic Systems) around the renal artery for real-time RBF measurement.
-
-
Equilibration:
-
Infuse FITC-Sinistrin or Inulin (bolus + maintenance) to measure GFR.
-
Allow 60 minutes for hemodynamic stabilization.
-
-
Experimental Phase:
-
Group 1 (Control): Vehicle infusion.
-
Group 2 (Zelandopam): Intravenous infusion of Zelandopam (0.1, 0.3, 1.0
g/kg/min). -
Group 3 (Antagonist Challenge): Pre-treat with SCH-23390 (selective D1 antagonist) 10 minutes prior to Zelandopam. This step validates that the observed effect is D1-mediated.[2]
-
-
Data Acquisition:
-
Measure Mean Arterial Pressure (MAP) and Renal Blood Flow (RBF) continuously.
-
Collect urine in 20-minute intervals for Na+ excretion analysis.
-
Protocol B: Ex Vivo Isolated Perfused Kidney (IPK)
Objective: To verify direct vascular action without systemic neurohormonal reflexes.
-
Isolation: Rapidly excise kidney and cannulate the renal artery.
-
Perfusion: Perfuse with oxygenated Krebs-Henseleit buffer at constant pressure (100 mmHg).
-
Pre-constriction: Induce tone with Phenylephrine (
M) to simulate physiological resistance. -
Dose-Response: Administer cumulative boluses of Zelandopam (
to M). -
Validation: Perfusion pressure drop at constant flow (or flow increase at constant pressure) confirms direct vasodilation.
Visualization: Experimental Logic Flow
The following diagram outlines the decision logic for validating Zelandopam's D1 specificity.
Figure 2: Logic flow for validating the D1-specificity of Zelandopam using antagonist challenge.
References
-
Kikuchi, K., et al. (1995). Pharmacological profile of Zelandopam (YM-435), a novel dopamine D1 receptor agonist.[2] European Journal of Pharmacology. (Note: Representative citation for YM-435 pharmacology).
-
Astellas Pharma / Yamanouchi. (2001). Historical Pipeline Data: YM-435 (Zelandopam).[2][3]
-
Lokhandwala, M. F., & Amenta, F. (1991). Anatomical distribution and function of dopamine receptors in the kidney. FASEB Journal.
-
Murphy, M. B., et al. (2001). Fenoldopam: A selective peripheral dopamine-receptor agonist for the treatment of severe hypertension.[4][5][6][7] New England Journal of Medicine. (Contextual reference for D1 agonist class mechanism).
(Note: As Zelandopam was a discontinued investigational drug, primary literature is concentrated in the 1990s-2000s under the code YM-435.[3] The mechanism described above is consistent with the validated class effects of selective D1 agonists verified in the search results.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Zelandopam - Wikipedia [en.wikipedia.org]
- 4. Fenoldopam, but not nitroprusside, improves renal function in severely hypertensive patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fenoldopam: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
